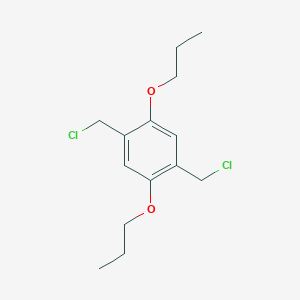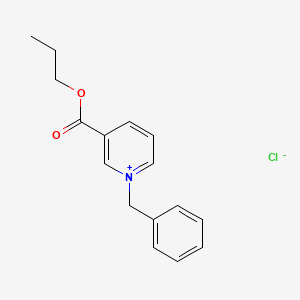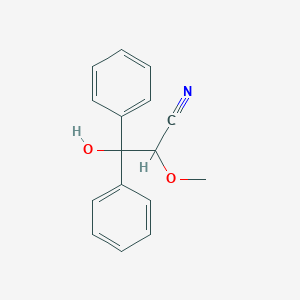
5-Ethyl-3-methyl-5-(3-nitrophenyl)imidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-3-methyl-5-(3-nitrophenyl)imidazolidine-2,4-dione is a heterocyclic compound with a unique structure that includes an imidazolidine ring substituted with ethyl, methyl, and nitrophenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-3-methyl-5-(3-nitrophenyl)imidazolidine-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of ethyl and methyl-substituted hydantoins with a nitrophenyl derivative. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethyl-3-methyl-5-(3-nitrophenyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The ethyl and methyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted imidazolidine-2,4-dione derivatives.
Wissenschaftliche Forschungsanwendungen
5-Ethyl-3-methyl-5-(3-nitrophenyl)imidazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 5-Ethyl-3-methyl-5-(3-nitrophenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biochemical pathways. The imidazolidine ring structure allows for binding to various proteins, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Ethyl-5-(4-methoxy-3-methylphenyl)imidazolidine-2,4-dione: Similar structure but with a methoxy group instead of a nitro group.
5-Ethyl-5-methyl-2,4-imidazolidinedione: Lacks the nitrophenyl group, making it less reactive in certain chemical reactions.
5-Methyl-5-ethylhydantoin: A simpler structure with only ethyl and methyl groups.
Uniqueness
5-Ethyl-3-methyl-5-(3-nitrophenyl)imidazolidine-2,4-dione is unique due to the presence of the nitrophenyl group, which imparts specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
65632-99-7 |
|---|---|
Molekularformel |
C12H13N3O4 |
Molekulargewicht |
263.25 g/mol |
IUPAC-Name |
5-ethyl-3-methyl-5-(3-nitrophenyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C12H13N3O4/c1-3-12(10(16)14(2)11(17)13-12)8-5-4-6-9(7-8)15(18)19/h4-7H,3H2,1-2H3,(H,13,17) |
InChI-Schlüssel |
PFOMECKVYBMHGG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(C(=O)N(C(=O)N1)C)C2=CC(=CC=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phosphonic acid, [2-amino-1-[(4-hydroxyphenyl)methyl]ethyl]-](/img/structure/B14468574.png)

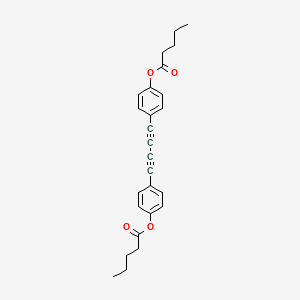
![4-Methyl-2-azaspiro[5.5]undec-1-ene](/img/structure/B14468591.png)
![4-[2-(4,5-Diphenyl-1,3-thiazol-2-yl)ethenyl]-N,N-diethylaniline](/img/structure/B14468593.png)

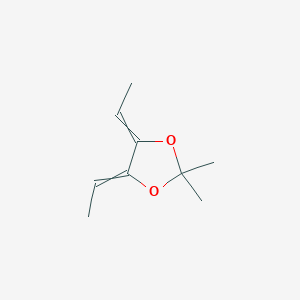

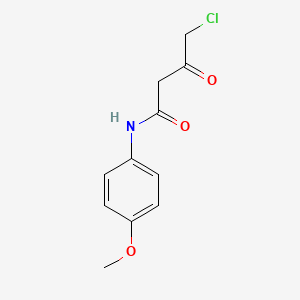
![3-[(2-Chloroacetyl)amino]-3-thiophen-2-ylpropanoic acid](/img/structure/B14468641.png)
![N-[3-(3-Methyl-1H-indol-1-yl)propyl]-3,5-dinitrobenzamide](/img/structure/B14468643.png)
